molecular formula C6H9N3O2 B11917962 2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one

2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one

Cat. No.: B11917962
M. Wt: 155.15 g/mol
InChI Key: JTJHSGSQNANCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride
  • 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
  • 3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Uniqueness

2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one stands out due to its unique ring structure, which imparts distinct chemical and biological properties. Its combination of triazole and oxazepine rings is less common compared to other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5,6,7,9-tetrahydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one

InChI

InChI=1S/C6H9N3O2/c10-6-8-7-5-4-11-3-1-2-9(5)6/h1-4H2,(H,8,10)

InChI Key

JTJHSGSQNANCOE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NNC2=O)COC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.